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molecular formula C14H20N4 B8548525 3-Cyclooctyl-3H-imidazo[4,5-b]pyridine-2-amine

3-Cyclooctyl-3H-imidazo[4,5-b]pyridine-2-amine

Cat. No. B8548525
M. Wt: 244.34 g/mol
InChI Key: WAGOZRWTYFLXJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07098220B2

Procedure details

The experimental protocol is identical with that used in Example 1, starting in Step a from 3-amino-2-cyclooctylaminopyridine of Preparation 3 instead of 3-amino-2-cyclohexylaminopyridine.
Name
3-amino-2-cyclooctylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([NH:8][CH:9]2[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]2)=[N:4][CH:5]=[CH:6][CH:7]=1.[NH2:17][C:18]1C(NC2CCCCC2)=NC=CC=1>>[CH:9]1([N:8]2[C:3]3=[N:4][CH:5]=[CH:6][CH:7]=[C:2]3[N:1]=[C:18]2[NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1

Inputs

Step One
Name
3-amino-2-cyclooctylaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)NC1CCCCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=NC=CC1)NC1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1(CCCCCCC1)N1C(=NC=2C1=NC=CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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